![molecular formula C10H13NO3 B2470438 5-Cyclohexylisoxazole-3-carboxylic acid CAS No. 908856-66-6](/img/structure/B2470438.png)
5-Cyclohexylisoxazole-3-carboxylic acid
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Overview
Description
5-Cyclohexylisoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H13NO3 . It belongs to the class of compounds known as isoxazoles, which are organic compounds containing an isoxazole ring .
Synthesis Analysis
The synthesis of isoxazoles, including this compound, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . A review article highlights the potential application of these metal-free synthetic routes for the synthesis of isoxazoles .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the retrieved sources, isoxazoles in general are known to participate in various chemical reactions. For instance, they are often used as crucial moieties in drug discovery research .Scientific Research Applications
Chemical Synthesis and Reactivity
5-Cyclohexylisoxazole-3-carboxylic acid is a heterocyclic compound that plays a crucial role in chemical synthesis. It is considered a versatile building block for creating pharmacologically active isoxazoles and related heterocycles. Vitale and Scilimati (2013) described the synthesis and reactivity of various isoxazoles, highlighting the selectivity and versatility of these compounds in generating pharmacologically active isoxazoles with high yields. This underlines the importance of such compounds in the total synthesis of natural products, drugs, and agrochemicals (Vitale & Scilimati, 2013).
Synthesis of Isoxazole Derivatives
The compound is instrumental in the synthesis of isoxazole derivatives. Sørensen, Falch, and Krogsgaard‐Larsen (2000) developed a novel and versatile method to synthesize 5-substituted 3-isoxazolols, showcasing the utility of this compound derivatives in producing these compounds without any byproduct formation (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).
Development of Heterocyclic Compounds
Potkin, Petkevich, Lyakhov, and Ivashkevich (2012) demonstrated the conversion of 5-arylisoxazole-3-carboxylic acids into 5-arylisoxazole-3-hydroxamic acids, which further undergo rearrangement to form 3,4-substituted 1,2,5-oxadiazoles. This study is a testament to the compound's role in the development of complex heterocyclic compounds (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Medicinal Chemistry and Biological Sciences
Marandi (2018) reported the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids, demonstrating the compound's application in medicinal and biological sciences. This highlights its relevance in combinatorial chemistry and the synthesis of new materials with potential medical applications (Marandi, 2018).
Future Directions
While specific future directions for 5-Cyclohexylisoxazole-3-carboxylic acid are not mentioned in the retrieved sources, the field of isoxazole synthesis and application is continuously evolving. There is an ongoing effort to develop more efficient and eco-friendly synthetic strategies . Furthermore, the potential applications of isoxazoles in various fields such as medicine, electronics, agriculture, and food production are being explored .
properties
IUPAC Name |
5-cyclohexyl-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPJTIPMJXOUGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
908856-66-6 |
Source
|
Record name | 5-cyclohexyl-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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